尼利丁

描述

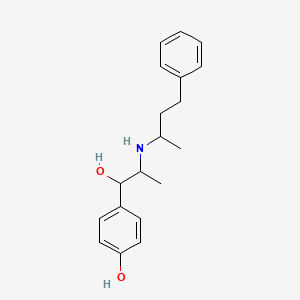

尼利丁,也称为布非宁,是一种属于血管扩张剂类药物的化学化合物。这些化合物可以放松血管并增加血流量。 尼利丁主要用于治疗外周血管疾病患者和与器质性精神障碍相关的症状老年患者 .

作用机制

尼利丁通过作为β-肾上腺素受体激动剂发挥作用。它刺激β受体,导致血管平滑肌松弛,从而引起血管扩张和血流量增加。 这种机制有助于改善循环,尤其是在身体的周围区域 .

科学研究应用

尼利丁在科学研究中有着广泛的应用:

化学: 用作有机合成的试剂以及研究血管扩张剂的模型化合物。

生物学: 研究其对血流和血管健康的影响。

医学: 用于治疗外周血管疾病、老年患者的认知障碍以及其他需要增加血流的疾病.

工业: 用于开发新的药物和治疗剂.

生化分析

Biochemical Properties

Nylidrin plays a significant role in biochemical reactions by acting as a beta receptor agonist. It primarily interacts with β2-adrenergic receptors, which are part of the 7-transmembrane receptor superfamily. These receptors signal through heterotrimeric G-proteins, which act as molecular switches to modulate downstream cellular processes . Nylidrin’s interaction with these receptors leads to the relaxation of vascular smooth muscle and increased cardiac output .

Cellular Effects

Nylidrin influences various cellular processes, particularly in vascular smooth muscle cells and cardiac tissue. By stimulating β2-adrenergic receptors, Nylidrin decreases total peripheral resistance and directly affects heart tissue to increase cardiac output . Additionally, it relaxes smooth muscles in the airway, kidneys, and uterus, improving blood circulation and potentially benefiting conditions like Raynaud’s phenomenon, thromboangiitis obliterans, and diabetic vascular conditions .

Molecular Mechanism

At the molecular level, Nylidrin exerts its effects by binding to β2-adrenergic receptors, which are coupled with G-proteins. Upon activation, these G-proteins switch from an inactive guanosine-diphosphate (GDP) state to an active guanosine-triphosphate (GTP) state. This activation modulates various downstream cellular processes, including the relaxation of vascular smooth muscle and increased cardiac output .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nylidrin can change over time. Studies have shown that Nylidrin is effective in increasing blood flow and improving cognitive function in selected individuals. The FDA has withdrawn Nylidrin from the U.S. market due to a lack of substantial evidence of its effectiveness in certain conditions . The stability and degradation of Nylidrin in laboratory settings have not been extensively documented, but its long-term effects on cellular function remain a subject of interest.

Dosage Effects in Animal Models

In animal models, the effects of Nylidrin vary with different dosages. At therapeutic doses, Nylidrin effectively increases blood flow and cardiac output. At higher doses, it may cause adverse effects such as tachycardia and increased arrhythmogenic activities . The threshold effects and toxicities observed in these studies highlight the importance of careful dosage management.

Metabolic Pathways

Nylidrin is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized in the liver, and its metabolism can be affected by other drugs. For example, the metabolism of Nylidrin can be decreased when combined with troleandomycin, and it may increase the arrhythmogenic activities of tropisetron .

Transport and Distribution

Nylidrin is transported and distributed within cells and tissues through its interaction with β2-adrenergic receptors. It is primarily distributed to vascular smooth muscle cells, cardiac tissue, and other smooth muscle cells, including those in the airway, kidneys, and uterus

Subcellular Localization

The subcellular localization of Nylidrin is primarily associated with its target receptors, the β2-adrenergic receptors, which are located on the cell membrane of vascular smooth muscle cells and cardiac tissue . The activation of these receptors leads to the modulation of various downstream cellular processes, contributing to its vasodilatory and cardiotonic effects.

准备方法

合成路线和反应条件

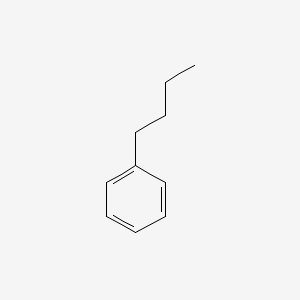

尼利丁可以通过多步化学过程合成。合成通常涉及将 4-苯基-2-丁酮与羟胺反应生成肟,然后用乙醇中的钠还原,得到相应的胺。 然后将这种胺在还原剂存在下与 4-羟基苯乙酮反应生成尼利丁 .

工业生产方法

尼利丁的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件以确保高产率和纯度。 最终产品通常使用重结晶或色谱技术纯化 .

化学反应分析

反应类型

尼利丁会经历几种类型的化学反应,包括:

氧化: 尼利丁可以被氧化生成相应的氧化物。

还原: 该化合物可以被还原生成胺。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是常用的还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应.

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,尼利丁的氧化可以生成氧化物,而还原可以生成胺 .

相似化合物的比较

类似化合物

羟苯乙醇胺: 尼利丁的一种化学衍生物,也是β-肾上腺素受体激动剂。

克伦特罗: 另一种具有类似血管扩张作用的β-肾上腺素受体激动剂。

依非诺利: 具有结构相似性,并因其抗病毒特性而被研究

尼利丁的独特性

尼利丁因其在治疗外周血管疾病中的特定应用及其改善老年患者认知功能的能力而独一无二。 与一些类似化合物不同,尼利丁已被研究其对甲型流感病毒的潜在抗病毒活性 .

属性

IUPAC Name |

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17/h3-7,10-15,19-22H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGXAUBQBSGPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

849-55-8 (hydrochloride) | |

| Record name | Nylidrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023387 | |

| Record name | Nylidrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Mol wt 335.88. Crystals. Sparingly sol in water; slightly sol in alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/ | |

| Record name | NYLIDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

This drug is classified as a beta receptor agonist.The β2-adrenergic receptor belongs to the widely expressed _7-transmembrane receptors superfamily_, which signals through heterotrimeric _G-proteins_. They are frequently referred to as G-protein-coupled receptors because they accomplish signal transduction to the interior of the cell by interactions with _guanine nucleotide regulatory binding proteins_. The receptor-coupled G-proteins work as “molecular switches” which alternate from an inactive guanosine-diphosphate to an active guanosine-triphosphate (GTP) state, which then act to modulate all downstream cell processes. Signaling by various hormones and neurotransmitters, as well as photons and odors, follows the same general pathway, (i.e., by binding of an extracellular ligand to the receptor, which then interacts with the membrane-bound G-protein). This complex, often referred to as the ternary complex, then acts through the activated G-protein to regulate an effector, such as _adenylyl cyclase_, _phospholipase C_, or ion channels. The main effects of Nylidrin may be divided into 3 categories: **Blood vessels** Vascular smooth muscle has β2-adrenoceptors that have a high binding affinity for circulating epinephrine and a lower affinity to norepinephrine released by sympathetic adrenergic nerves. When nylidrin binds to the beta-adrenergic receptors, it prevents the binding of epinephrine, leading to decreased blood vessel contractility as epinephrine is unable to bind. **Heart:** Increased intracellular cAMP by beta-2-agonists inhibits _myosin light chain kinase_, leading to relaxation These receptors, like the receptors in the heart, are coupled to a Gs-protein, which acts stimulate the formation of cAMP. Although increased cAMP increases cardiac myocyte contraction, in vascular smooth muscle, an increase in cAMP causes smooth muscle relaxation. The reason for this is the fact that cAMP inhibits myosin light chain kinase that is responsible for phosphorylating smooth muscle myosin. Increases in intracellular cAMP caused by β2-agonists inhibit myosin light chain kinase thereby producing less contractile force (i.e., promoting relaxation). **Other tissues** Activation of _β2-adrenoceptors_ in the lungs causes bronchodilation. β2-adrenoceptor activation leads to hepatic glycogenolysis and the pancreatic secretion of glucagon, increasing plasma glucose concentrations. β1-adrenoceptor stimulation in the kidneys promotes the release of renin, stimulating the production of angiotensin II and the subsequent release of aldosterone by the adrenal cortex., The interaction of isoxuprine and nylidrin with alpha 1- and beta 2-adrenoreceptors in rat vas deferens was examined using radioligand binding assays and physiological studies in vitro. Isoxuprine and nylidrin have a greater affinity for binding to alpha 1 (isoxuprine KD = 59 + or - 15 nM; nylidrin KD = 41 + or - 3 nM) than beta 2-(isoxuprine KD = 3,900 + or - 500 nM; nylidrin KD = 900 + or - 50 nM) adrenoreceptors in rat vas deferens. Vas deferens from rats pretreated for 16-24 hr with reserpine (3 mg/kg i.p.) were exposed to 10 uM phenoxybenzamine for 15 min to inactivate alpha-adrenoreceptors. Under these conditions high concentrations of both isoxuprine and nylidrin relaxed vas deferens contracted with 55 mM K+, however the relaxation was not blocked by the beta-adrenoreceptor antagonist propranolol (10 uM). Both isoxuprine and nylidrin were potent competitive antagonists of alpha 1-adrenoreceptor mediated contraction of vas deferens. pA2 values for isoxuprine (6.9 + or - 0.05) and nylidrin (7.1 +or - 0.08) agreed well with KD values for binding to alpha 1-adrenoreceptors in vas deferens. The greater potency of isoxuprine and nylidrin in inhibiting alpha 1-adrenoreceptors than binding to beta 2-adrenoreceptors or causing nonspecific relaxation suggest that alpha-adrenoreceptor antagonist actions of these drugs may be important in their ability to inhibit smooth muscle tone. | |

| Record name | Nylidrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NYLIDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol | |

CAS No. |

447-41-6 | |

| Record name | Nylidrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylidrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nylidrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nylidrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buphenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NYLIDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695DKH33EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NYLIDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

111 °C | |

| Record name | Nylidrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NYLIDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

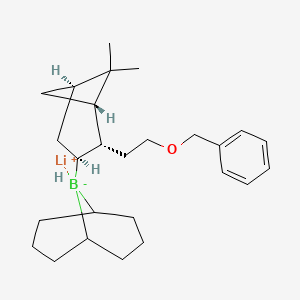

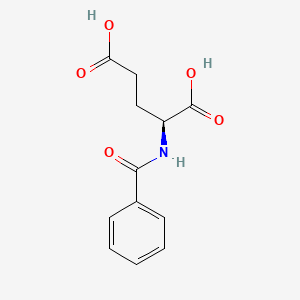

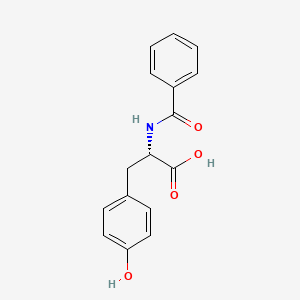

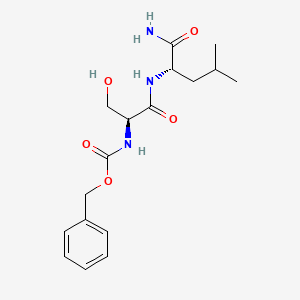

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

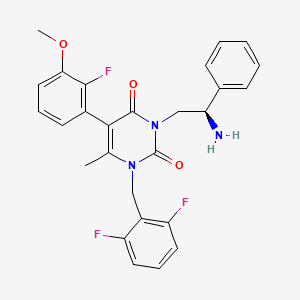

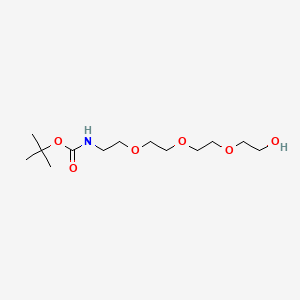

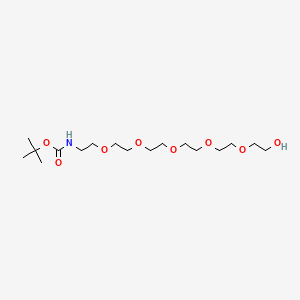

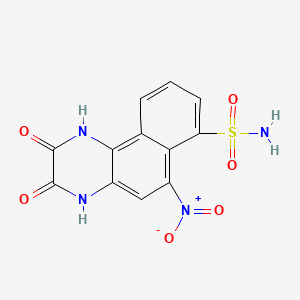

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL](/img/structure/B1676976.png)

![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid](/img/structure/B1676989.png)